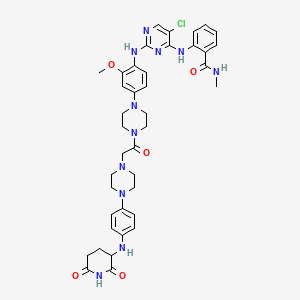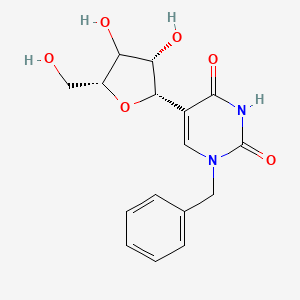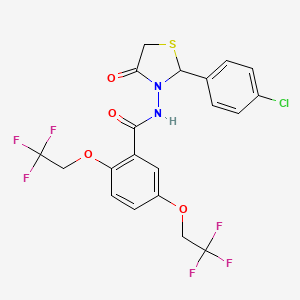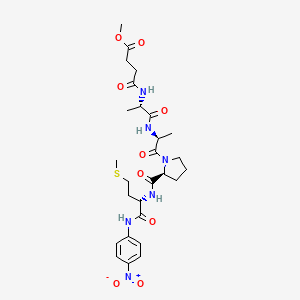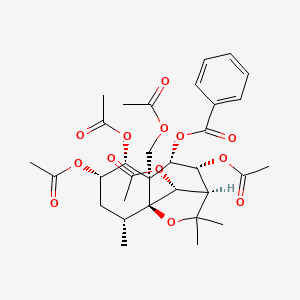![molecular formula C11H15N5Na3O13P3 B12388876 trisodium;[[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B12388876.png)
trisodium;[[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trisodium;[[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate is a complex chemical compound with significant applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple phosphoryl and amino groups, making it a subject of interest in both chemical and biological research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trisodium;[[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate typically involves multi-step organic synthesis techniques. The process begins with the preparation of the purine base, followed by the attachment of the oxolan ring and subsequent phosphorylation steps. Each step requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process involves the use of high-purity reagents and advanced purification techniques such as chromatography and crystallization to achieve the required product quality. The industrial synthesis also emphasizes safety and environmental considerations, ensuring that the production process is both efficient and sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
Trisodium;[[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphorylated derivatives.
Reduction: Reduction reactions can modify the oxo groups to hydroxyl groups.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, with specific temperatures and pH levels to optimize yield and selectivity.
Major Products
The major products formed from these reactions include various phosphorylated and hydroxylated derivatives, which can be further utilized in different applications.
Applications De Recherche Scientifique
Trisodium;[[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Plays a role in biochemical studies, particularly in the investigation of nucleotide analogs and their interactions with enzymes.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as an additive in certain industrial processes.
Mécanisme D'action
The mechanism of action of trisodium;[[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate involves its interaction with specific molecular targets. The compound can bind to enzymes and alter their activity, affecting various biochemical pathways. Its phosphorylated groups play a crucial role in these interactions, facilitating the formation of stable complexes with target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Disodium;[[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate
- Monosodium;[[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate
Uniqueness
Trisodium;[[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate is unique due to its higher degree of phosphorylation, which enhances its reactivity and binding affinity in biochemical applications. This makes it particularly valuable in research focused on nucleotide analogs and their therapeutic potential.
Propriétés
Formule moléculaire |
C11H15N5Na3O13P3 |
|---|---|
Poids moléculaire |
587.15 g/mol |
Nom IUPAC |
trisodium;[[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate |
InChI |
InChI=1S/C11H18N5O13P3.3Na/c12-11-14-8-5(9(19)15-11)13-2-16(8)10-7(18)6(17)4(28-10)1-27-32(25,26)29-31(23,24)3-30(20,21)22;;;/h2,4,6-7,10,17-18H,1,3H2,(H,23,24)(H,25,26)(H2,20,21,22)(H3,12,14,15,19);;;/q;3*+1/p-3/t4-,6?,7+,10-;;;/m1.../s1 |
Clé InChI |
PZFBXLDUBWIHCT-BCYSCTGWSA-K |
SMILES isomérique |
C1=NC2=C(N1[C@H]3[C@H](C([C@H](O3)COP(=O)([O-])OP(=O)(CP(=O)(O)[O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+].[Na+] |
SMILES canonique |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)(CP(=O)(O)[O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aR,5S,6S,6aR)-5-[(4R)-2,2-dimethyl-(4,5-13C2)1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydro(2,3,4,5-13C4)furano[2,3-d](4,5-13C2)[1,3]dioxol-6-ol](/img/structure/B12388794.png)
![5-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]imidazole-4-carboxylic acid](/img/structure/B12388801.png)
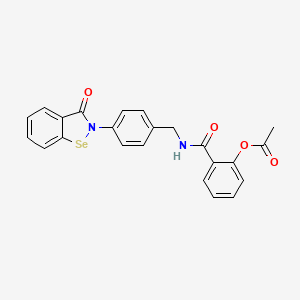
![[2-(5-chloro-2-hydroxyphenyl)-3H-benzimidazol-5-yl]-[4-(1-hydroxycyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B12388813.png)
